molecular formula C22H26O6 B611414 Tofogliflozin CAS No. 903565-83-3

Tofogliflozin

Cat. No.: B611414
CAS No.: 903565-83-3
M. Wt: 386.4 g/mol
InChI Key: VWVKUNOPTJGDOB-BDHVOXNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofogliflozin is an orally active small molecule sodium-glucose co-transporter type 2 (SGLT2) inhibitor. It has been developed by Chugai Pharmaceutical in collaboration with Kowa and Sanofi for the treatment of type 2 diabetes mellitus. The compound works by inhibiting the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels .

Scientific Research Applications

Tofogliflozin has been extensively studied for its applications in medicine, particularly in the treatment of type 2 diabetes mellitus. It has shown efficacy in reducing blood glucose levels by promoting glucose excretion in urine. Additionally, this compound has been investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD) and improving liver injury in patients with this condition . Its unique mechanism of action, which involves selective inhibition of SGLT2, makes it a valuable tool in diabetes management .

Mechanism of Action

Target of Action

Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, this compound suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making this compound effective at any stage of Type 2 Diabetes Mellitus (T2DM) .

Biochemical Pathways

The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, this compound may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .

Pharmacokinetics

This compound is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of this compound is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of this compound . Approximately 17.1 to 27.4% of the dose is excreted in urine .

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, this compound has been associated with reductions in body weight and a low risk of hypoglycemia .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, this compound may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .

Safety and Hazards

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that this compound induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .

Temporal Effects in Laboratory Settings

In a 48-week study, this compound was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, this compound has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .

Subcellular Localization

The primary site of action for this compound is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, this compound can effectively reduce glucose reabsorption and increase urinary glucose excretion .

Preparation Methods

Tofogliflozin can be synthesized through various methods. One common method involves the reaction of 2,4-bromobenzyl alcohol with 2-methoxypropene to form a bis-bromo intermediate. This intermediate is then reacted with 2,3,4,6-tetra-O-trimethylsilyl-D-glucose acid lactone, followed by condensation with 4-ethylbenzaldehyde. The final steps include reduction, protection, and deprotection to yield this compound . Industrial production methods often involve direct compression of this compound with additives to form tablets .

Chemical Reactions Analysis

Properties

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238097
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903565-83-3
Record name Tofogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFOGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin
Reactant of Route 2
Tofogliflozin
Reactant of Route 3
Tofogliflozin
Reactant of Route 4
Tofogliflozin
Reactant of Route 5
Tofogliflozin
Reactant of Route 6
Tofogliflozin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.